molecular formula C15H20N2O3 B14619282 5,6-Dimethoxy-2-[(oxan-2-yl)methyl]-2H-indazole CAS No. 58522-49-9

5,6-Dimethoxy-2-[(oxan-2-yl)methyl]-2H-indazole

Katalognummer: B14619282
CAS-Nummer: 58522-49-9
Molekulargewicht: 276.33 g/mol
InChI-Schlüssel: BTDYYEBCKXUPNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dimethoxy-2-[(oxan-2-yl)methyl]-2H-indazole is a chemical compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The presence of methoxy groups and an oxan-2-ylmethyl substituent in the structure of this compound contributes to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxy-2-[(oxan-2-yl)methyl]-2H-indazole typically involves the reaction of 5,6-dimethoxyindazole with an appropriate oxan-2-ylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The choice of base, such as potassium carbonate or sodium hydride, plays a crucial role in facilitating the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dimethoxy-2-[(oxan-2-yl)methyl]-2H-indazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The indazole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The oxan-2-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced indazole derivatives.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5,6-Dimethoxy-2-[(oxan-2-yl)methyl]-2H-indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of methoxy groups and the oxan-2-ylmethyl substituent can influence the compound’s binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM): An organic triazine derivative used for activation of carboxylic acids.

    Lipopolysaccharides: Natural compounds with complex structures, consisting of polysaccharide and lipid components.

Uniqueness

5,6-Dimethoxy-2-[(oxan-2-yl)methyl]-2H-indazole is unique due to its specific substitution pattern and the presence of both methoxy groups and an oxan-2-ylmethyl group. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other indazole derivatives and similar compounds.

Eigenschaften

CAS-Nummer

58522-49-9

Molekularformel

C15H20N2O3

Molekulargewicht

276.33 g/mol

IUPAC-Name

5,6-dimethoxy-2-(oxan-2-ylmethyl)indazole

InChI

InChI=1S/C15H20N2O3/c1-18-14-7-11-9-17(10-12-5-3-4-6-20-12)16-13(11)8-15(14)19-2/h7-9,12H,3-6,10H2,1-2H3

InChI-Schlüssel

BTDYYEBCKXUPNS-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=CN(N=C2C=C1OC)CC3CCCCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.